molecular formula C21H24N4O4S B7689868 3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide

3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide

Cat. No.: B7689868
M. Wt: 428.5 g/mol
InChI Key: UVBQKAQBBZFUID-UHFFFAOYSA-N
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Description

3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide is a complex organic compound that features a benzylsulfamoyl group, an imidazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzylsulfamoyl Group: This can be achieved by reacting benzylamine with sulfamoyl chloride under basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a nucleophilic substitution reaction involving 1H-imidazole and a suitable leaving group on a propyl chain.

    Coupling with 4-Methoxybenzamide: The final step involves coupling the benzylsulfamoyl and imidazole-containing intermediate with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group would yield sulfonyl derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the benzylsulfamoyl group can form covalent bonds with nucleophilic sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzamide: can be compared with other benzylsulfamoyl and imidazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzylsulfamoyl and imidazole groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(benzylsulfamoyl)-N-(3-imidazol-1-ylpropyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-29-19-9-8-18(21(26)23-10-5-12-25-13-11-22-16-25)14-20(19)30(27,28)24-15-17-6-3-2-4-7-17/h2-4,6-9,11,13-14,16,24H,5,10,12,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBQKAQBBZFUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCCN2C=CN=C2)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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